![molecular formula C16H23N B2585748 N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287289-17-0](/img/structure/B2585748.png)
N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as IBP or Indanylamphetamine, is a novel psychoactive substance that has gained significant attention in the scientific community due to its potential therapeutic applications. IBP is a member of the amphetamine class of compounds and is structurally related to other psychoactive substances such as MDMA and methamphetamine.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is similar to other amphetamine class compounds. N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in an increase in mood, energy, and focus. Additionally, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have anxiolytic and anti-inflammatory properties, which further modulate its mechanism of action.
Biochemical and Physiological Effects:
N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several biochemical and physiological effects on the body. The compound acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in an increase in mood, energy, and focus. Additionally, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have anxiolytic and anti-inflammatory properties, which further modulate its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its potential therapeutic applications. The compound has been shown to have potent antidepressant, anxiolytic, and anti-inflammatory properties, which make it a promising candidate for the treatment of several disorders. Additionally, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is relatively easy to synthesize, and the compound can be produced in high yields. However, one of the main limitations of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its potential for abuse. The compound is a member of the amphetamine class of compounds and has the potential for addiction and abuse.
Direcciones Futuras
There are several future directions for N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One of the most promising directions is in the development of novel antidepressant medications. N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to be a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of depression. Additionally, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have anxiolytic and anti-inflammatory properties, which further increase its potential therapeutic applications. Another future direction for N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is in the development of novel anti-inflammatory medications. N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have potent anti-inflammatory properties, which make it a promising candidate for the treatment of several inflammatory disorders. Overall, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound with several potential therapeutic applications, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentan-1-ol with N-methyl-N-(tert-butoxycarbonyl)amine in the presence of trifluoroacetic acid. The resulting product is then deprotected using hydrogen chloride gas to yield N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. The synthesis method for N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is relatively simple, and the compound can be produced in high yields.
Aplicaciones Científicas De Investigación
N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of several scientific studies, and its potential therapeutic applications have been explored extensively. One of the most promising applications of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is in the treatment of depression. Studies have shown that N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of depression. Additionally, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have anxiolytic and anti-inflammatory properties, which further increases its potential therapeutic applications.
Propiedades
IUPAC Name |
N-methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-12(2)13-4-6-14(7-5-13)16-8-15(9-16,10-16)11-17-3/h4-7,12,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKFCHDPKWFPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C23CC(C2)(C3)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentan-1-yl}methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

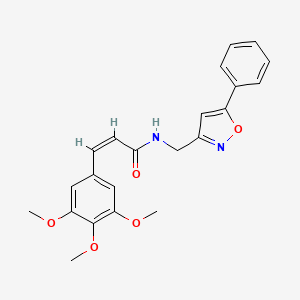

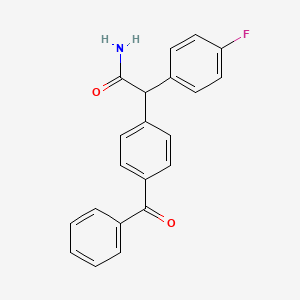


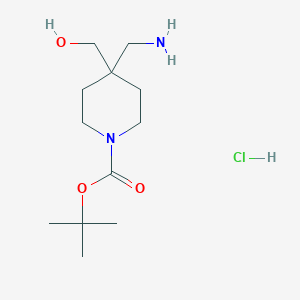
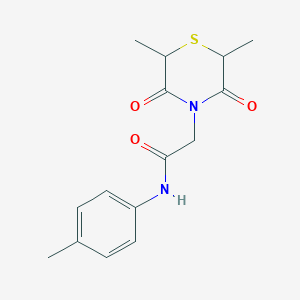
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2585675.png)
![4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2585676.png)
![(2-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585678.png)
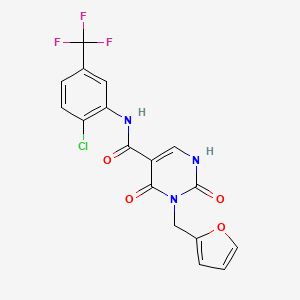
![N-(4-butylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2585680.png)
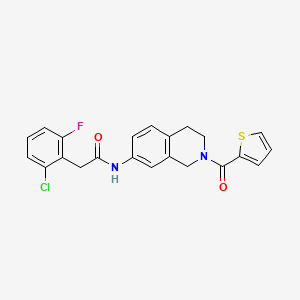
![3-ethyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2585686.png)